molecular formula C₁₇H₁₆D₆ClNO B1147562 Diphenhydramine-d6 Hydrochloride CAS No. 1189986-72-8

Diphenhydramine-d6 Hydrochloride

Cat. No. B1147562
Key on ui cas rn: 1189986-72-8
M. Wt: 297.85
InChI Key:
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Patent
US07001886B2

Procedure details

A 500 ml round bottom flask equipped with a stirrer, thermometer and heating mantle was set up. The flask was charged with 176 g of a 10% aqueous sodium hydroxide solution. Thereafter, 118 g (0.40 mole) diphenhydramine hydrochloride was slowly added, with stirring, to the flask at room temperature. The reaction mixture was then stirred for 30 minutes at 45–50° C. The reaction mixture was allowed to settle for 15 minutes and the organic layer was separated (the pH of the layer was 12.8). The organic layer consisting of the diphenhydramine free base was washed by mixing it with 100 ml of purified water and maintaining a temperature of 70–75° C. for one hour, while stirring. Stirring was then discontinued and the phases were allowed to split over a period of one hour. The lower organic layer consisting of the diphenhydramine free base was then separated. The yield of the free base was found to be 104 g (about 99% of theory) and it had a moisture content of 2.18% as determined by Karl. Fischer (K. F.) analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]([CH2:6][CH2:7][O:8][CH:9]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:5].Cl>>[CH3:5][N:4]([CH2:6][CH2:7][O:8][CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
118 g
Type
reactant
Smiles
CN(C)CCOC(C=1C=CC=CC1)C=2C=CC=CC2.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, to the flask at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml round bottom flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and heating mantle
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 30 minutes at 45–50° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated (the pH of the layer
WASH
Type
WASH
Details
was washed
ADDITION
Type
ADDITION
Details
by mixing it with 100 ml of purified water
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 70–75° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to split over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was then separated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN(C)CCOC(C=1C=CC=CC1)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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